molecular formula C32H28N2O4 B14951269 (4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}

(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}

Cat. No.: B14951269
M. Wt: 504.6 g/mol
InChI Key: ATCLYGBFWVMKSU-HJTNQMAYSA-N
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Description

The compound “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” is a complex organic molecule featuring multiple aromatic rings and oxazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylbenzaldehyde with appropriate oxazole derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE
  • **4-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of “4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-2-{4-[4-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5-ONE” lies in its specific isopropyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and ability to interact with specific molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

(4Z)-2-[4-[(4Z)-5-oxo-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-2-yl]phenyl]-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C32H28N2O4/c1-19(2)23-9-5-21(6-10-23)17-27-31(35)37-29(33-27)25-13-15-26(16-14-25)30-34-28(32(36)38-30)18-22-7-11-24(12-8-22)20(3)4/h5-20H,1-4H3/b27-17-,28-18-

InChI Key

ATCLYGBFWVMKSU-HJTNQMAYSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C/2\N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C\C5=CC=C(C=C5)C(C)C)/C(=O)O4)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)C(C)C)C(=O)O4

Origin of Product

United States

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